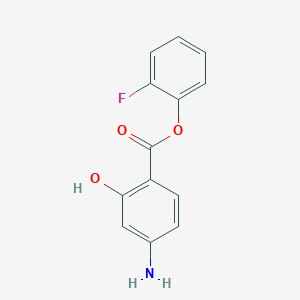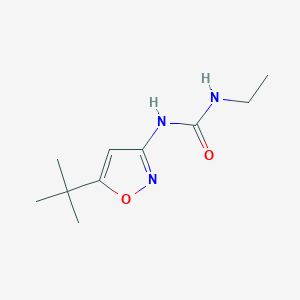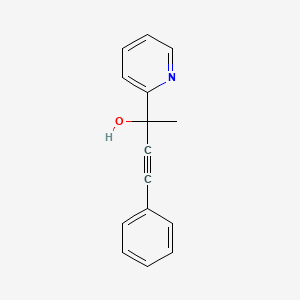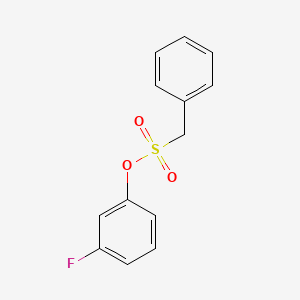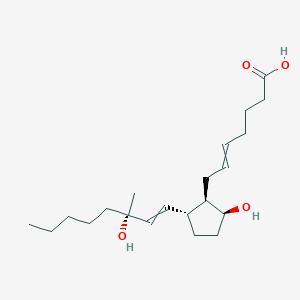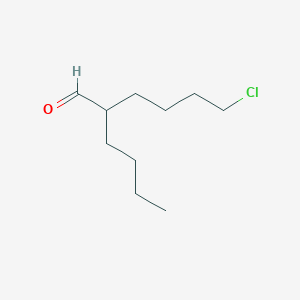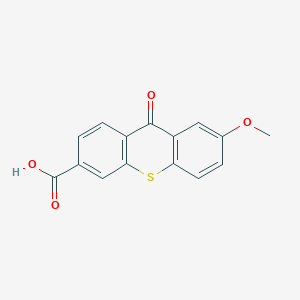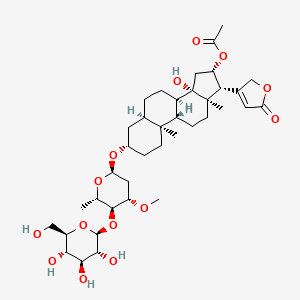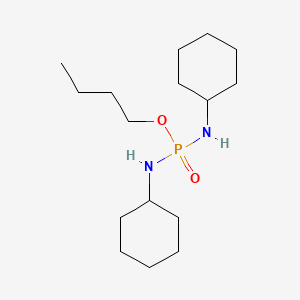
Butyl N,N'-dicyclohexylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N,N’-dicyclohexylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates These compounds are characterized by the presence of a phosphorus atom bonded to nitrogen atoms, which are further bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of butylamine with N,N’-dicyclohexylphosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N’-dicyclohexylphosphorodiamidate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N,N’-dicyclohexylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Corresponding amines.
Substitution: Substituted phosphoramidates with different organic groups.
Aplicaciones Científicas De Investigación
Butyl N,N’-dicyclohexylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Butyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another phosphoramidate compound with different organic groups.
Di-tert-butyl N,N-diethylphosphoramidite: A similar compound with tert-butyl and diethyl groups.
Phthalates: Compounds such as butylbenzyl phthalate and dicyclohexyl phthalate, which have different functional groups but similar structural features.
Uniqueness
Butyl N,N’-dicyclohexylphosphorodiamidate is unique due to its specific combination of butyl and dicyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53094-70-5 |
|---|---|
Fórmula molecular |
C16H33N2O2P |
Peso molecular |
316.42 g/mol |
Nombre IUPAC |
N-[butoxy-(cyclohexylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C16H33N2O2P/c1-2-3-14-20-21(19,17-15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,17,18,19) |
Clave InChI |
IPBWHAQIRRWQRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
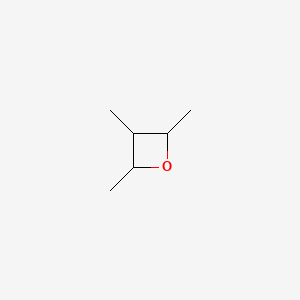

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)

